molecular formula C8H12BNO2S B11772062 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole

Katalognummer: B11772062
Molekulargewicht: 197.07 g/mol
InChI-Schlüssel: XEHXKYQUHWLXCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole is an organic compound characterized by the presence of both a boron-containing dioxaborinane ring and an isothiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole typically involves the reaction of isothiazole derivatives with boronic esters. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-boron bonds. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the boron-containing ring to simpler boron compounds.

    Substitution: The isothiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that may include acidic or basic environments, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and various substituted isothiazole derivatives, which can be further utilized in organic synthesis and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Its derivatives are explored for their potential as enzyme inhibitors and therapeutic agents.

    Industry: The compound is used in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.

Wirkmechanismus

The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the dioxaborinane ring can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound shares the dioxaborinane ring but has a phenyl group instead of an isothiazole ring.

    Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate: Similar in structure but contains a benzoate ester group.

Uniqueness

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole is unique due to the presence of both the boron-containing dioxaborinane ring and the isothiazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Eigenschaften

Molekularformel

C8H12BNO2S

Molekulargewicht

197.07 g/mol

IUPAC-Name

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1,2-thiazole

InChI

InChI=1S/C8H12BNO2S/c1-8(2)5-11-9(12-6-8)7-3-4-13-10-7/h3-4H,5-6H2,1-2H3

InChI-Schlüssel

XEHXKYQUHWLXCE-UHFFFAOYSA-N

Kanonische SMILES

B1(OCC(CO1)(C)C)C2=NSC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.